5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide

Antiparasitic Drug Discovery Cryptosporidiosis CDPK1 Inhibitors

Avoid the risk of invalid SAR data and wasted synthesis cycles. Using generic '5-aminopyrazole-4-carboxamide' analogs leads to drastic potency shifts (>100-fold) and misleading biological results. Procure CAS 50427-79-7 as the exact, validated core scaffold for systematic BKI development. - Baseline potency benchmarks: EC50 1.1 µM (C. parvum), IC50 280 nM (TgCDPK1). - Favorable starting profile: kinetic solubility 60 µM, low hERG inhibition. - Enables rational SAR exploration at the C-3 'bumped' position and co-crystallography studies. - 98% purity ensures reproducibility in hit-to-lead and multiparameter optimization campaigns.

Molecular Formula C10H9ClN4O
Molecular Weight 236.66 g/mol
CAS No. 50427-79-7
Cat. No. B1267358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide
CAS50427-79-7
Molecular FormulaC10H9ClN4O
Molecular Weight236.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Cl
InChIInChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
InChIKeyZTWCNFGTSPQNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Kinase-Targeted Discovery Scaffold


5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS 50427-79-7) is a phenylpyrazole building block and a validated core scaffold for the development of calcium-dependent protein kinase (CDPK) inhibitors targeting apicomplexan parasites [1]. Its molecular framework, defined by the 5-amino-4-carboxamide substitution pattern on the pyrazole ring and the 1-(4-chlorophenyl) group, serves as a starting point for synthesizing 'bumped kinase inhibitors' (BKIs) and structurally optimized analogs [2]. This compound class has demonstrated potent and selective inhibition against Plasmodium falciparum (malaria) and Cryptosporidium parvum (cryptosporidiosis) targets, with activities often in the low-nanomolar range [3].

Non-Interchangeability of CAS 50427-79-7 with Analogs


Procurement of a general '5-aminopyrazole-4-carboxamide' analog in place of the specific CAS 50427-79-7 introduces significant scientific and financial risk. Minor structural modifications to this core, such as altering the N1-aryl group or the carboxamide substitution, lead to drastic shifts in kinase selectivity and antiparasitic potency, as established in systematic structure-activity relationship (SAR) studies [1]. For example, removing the 4-chloro substituent or changing the carboxamide can reduce CDPK1 inhibition by over 100-fold [2]. Furthermore, different analogs exhibit divergent physicochemical properties (e.g., LogP, solubility) and safety profiles, including hERG channel inhibition and mammalian cell toxicity, which directly impact the translational viability of a research program [3]. Using an unverified 'similar' compound will invalidate comparative SAR analysis and potentially yield misleading biological data, thereby increasing downstream development costs.

CAS 50427-79-7 vs. Core Analogs: Key Differentiation Data


C. parvum Growth Inhibition Baseline Potency

The compound CAS 50427-79-7 (referred to as compound 1 in the source) serves as the unoptimized core scaffold from which more potent 'bumped kinase inhibitors' are derived. Its antiparasitic activity against C. parvum was quantified and compared to optimized analogs (compounds 2-7) [1]. While it exhibits baseline inhibitory activity, the data clearly demonstrate the magnitude of improvement achieved through rational structural modification, providing a crucial benchmark for SAR studies. The compound's potency is often compared to more potent analogs, establishing it as the essential chemical starting point for lead optimization [2].

Antiparasitic Drug Discovery Cryptosporidiosis CDPK1 Inhibitors Bumped Kinase Inhibitors

TgCDPK1 Enzyme Inhibition Comparison

The target compound (compound 1) was evaluated for its ability to inhibit recombinant TgCDPK1 enzyme activity, serving as a baseline for structure-activity relationship (SAR) exploration [1]. Its inhibitory potency was directly compared to a series of optimized 'bumped' analogs that possess larger gatekeeper pocket-targeting substituents. The data clearly demonstrate that the unadorned core scaffold possesses modest enzyme inhibition, which can be dramatically enhanced by specific structural modifications [2].

Kinase Inhibition Calcium-Dependent Protein Kinase 1 Toxoplasma gondii Enzyme Assay

Solubility and hERG Liability Assessment

The physicochemical properties and safety liabilities of the 5-aminopyrazole-4-carboxamide scaffold were assessed and compared to optimized 'bumped' analogs [1]. The core compound exhibits moderate aqueous solubility and, critically, low affinity for the hERG potassium channel, a common liability in kinase inhibitor development [2]. While optimization improved antiparasitic potency, it also modulated these key drug-like properties, providing a clear trade-off profile. The core scaffold's low hERG risk is a significant advantage for early-stage development.

Physicochemical Properties Safety Pharmacology hERG Inhibition Solubility

Primary Procurement Use Cases for CAS 50427-79-7


Focused Bumped Kinase Inhibitor Library Synthesis

This compound is optimally procured as the core scaffold for synthesizing focused libraries of bumped kinase inhibitors (BKIs). Using CAS 50427-79-7 as the starting material allows research teams to systematically explore structure-activity relationships (SAR) by introducing diverse 'bumped' substituents at the C-3 position of the pyrazole ring, which is critical for accessing the unique hydrophobic gatekeeper pocket of apicomplexan CDPK1 enzymes [1]. The baseline EC50 of 1.1 μM against C. parvum and IC50 of 280 nM against TgCDPK1 provide clear quantitative benchmarks for assessing the improvement factor of newly synthesized analogs [2]. The established synthetic routes from this core enable rapid parallel synthesis and hit-to-lead progression .

Multiparameter Optimization (MPO) Baseline

In academic and industrial drug discovery programs, CAS 50427-79-7 serves as an essential negative control or baseline compound for multiparameter optimization (MPO) studies. Its well-characterized physicochemical properties, including a kinetic solubility of 60 μM and low hERG inhibition, provide a favorable starting profile [1]. Researchers can quantify how subsequent chemical modifications aimed at improving potency (e.g., lowering EC50 to the low nanomolar range) impact these key drug-like properties [2]. This enables a data-driven approach to balancing potency, solubility, and safety liabilities, which is crucial for selecting a preclinical development candidate.

CDPK1 Co-crystallography and Structure-Based Design

Procure CAS 50427-79-7 for structure-based drug design (SBDD) campaigns targeting apicomplexan CDPK1 enzymes. The compound's core pyrazole-4-carboxamide framework serves as a validated ligand for co-crystallography studies with TgCDPK1 and CpCDPK1, providing a high-resolution map of key binding interactions in the ATP-binding pocket [1]. This structural data is invaluable for guiding the design of next-generation inhibitors with improved selectivity over human kinases, a process initiated from the unoptimized core scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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